molecular formula C8H16O2S B033392 3-Mercaptohexyl acetate CAS No. 136954-20-6

3-Mercaptohexyl acetate

カタログ番号 B033392
CAS番号: 136954-20-6
分子量: 176.28 g/mol
InChIキー: JUCARGIKESIVLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Mercaptohexyl acetate is an acetate ester obtained by formal O-acetylation of 3-mercaptohexanol . It has a green sulfurous aroma with a sweet meaty background, slightly caramelized onion-like, and with a catty dry out . It also possesses attractive tropical fruity notes .


Synthesis Analysis

The synthesis of 3-Mercaptohexyl acetate involves the biotransformation of hop aroma, particularly by the cysteine S-conjugate beta-lyase enzyme (CSL) . A parental Saccharomyces cerevisiae brewing strain that displayed low thiol biotransformation activity was genetically manipulated to substantially increase its thiol biotransformation potential .


Molecular Structure Analysis

The molecular formula of 3-Mercaptohexyl acetate is C8H16O2S . Its IUPAC Standard InChI is InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Mercaptohexyl acetate has a molecular weight of 176.28 . It has a boiling point of 235.7±23.0 °C and a density of 0.987±0.06 g/cm3 . It is an oil with a refractive index of 1.4560 to 1.4600 .

科学的研究の応用

Food Industry: Flavor Enhancement

3-Mercaptohexyl acetate is known for its ability to impart a tropical and passion fruit-like aroma . It’s used in the food industry to enhance flavors in various products, particularly in fruit juices, candies, and beverages. Its potent aroma at low concentrations makes it an ideal additive for creating distinctive and appealing flavor profiles.

Wine Production: Aroma Profiling

In winemaking, 3-Mercaptohexyl acetate contributes significantly to the aroma profile of certain white wines . It’s formed during fermentation and is responsible for the ‘thiol’ character often associated with Sauvignon Blanc, giving it notes of grapefruit and passion fruit. Winemakers monitor and control the levels of this compound to achieve the desired bouquet.

Chemical Analysis: Chromatography Standards

Due to its distinct chemical properties, 3-Mercaptohexyl acetate serves as a standard in chromatographic analysis . It helps in the identification and quantification of volatile compounds in various samples. Its presence can be detected and measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .

Sensory Science: Olfactory Research

In sensory science, 3-Mercaptohexyl acetate is used to study olfactory perception . Researchers use it to understand how humans perceive different scents and the psychological effects they have. This research can inform product development in industries ranging from food to home goods.

Biotechnology: Metabolic Engineering

The compound is also of interest in biotechnological applications , where metabolic engineering is used to produce 3-Mercaptohexyl acetate in microorganisms . This approach aims to create sustainable production methods for the compound, reducing reliance on chemical synthesis.

Safety and Hazards

3-Mercaptohexyl acetate should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment and ensure adequate ventilation .

作用機序

Target of Action

3-Mercaptohexyl acetate is an organic compound . It is primarily used as a flavor and fragrance agent . The primary targets of this compound are the olfactory receptors in the nose, which detect its fruity, tropical aroma .

Biochemical Pathways

The biochemical pathways affected by 3-Mercaptohexyl acetate are primarily related to the perception of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as the smell associated with the compound .

Result of Action

The primary result of the action of 3-Mercaptohexyl acetate is the perception of a fruity, tropical aroma . This can enhance the sensory experience of food, beverages, and other products to which the compound is added.

特性

IUPAC Name

3-sulfanylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCARGIKESIVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869866
Record name 3-Sulfanylhexyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear liquid
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

186.00 °C. @ 760.00 mm Hg
Record name (S)-3-Mercaptohexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.996
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercaptohexyl acetate

CAS RN

136954-20-6, 145937-71-9
Record name 3-Sulfanylhexyl acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=136954-20-6
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Record name 3-Sulfanylhexyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 3-mercapto-, 1-acetate
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Record name 3-Sulfanylhexyl acetate
Source EPA DSSTox
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Record name 1-Hexanol, 3-mercapto-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841
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Record name 3-SULFANYLHEXYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name (S)-3-Mercaptohexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-mercaptohexyl acetate (3MHA) and what does it smell like?

A1: 3-mercaptohexyl acetate (3MHA) is a volatile sulfur compound that contributes significantly to the aroma of various fruits and beverages, particularly Sauvignon Blanc wine. It possesses a powerful and complex aroma often described as tropical fruit, passionfruit, grapefruit, boxwood, or even sweaty. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does the aroma of 3MHA differ from its related compound 3-mercaptohexanol (3MH)?

A2: While both contribute to tropical fruit aromas, 3MHA is often described as having a more pronounced passionfruit aroma, whereas 3MH leans towards grapefruit and citrus notes. Interestingly, the stereoisomers of these compounds also exhibit distinct aromas, with (R)-3MH smelling zesty like grapefruit and (S)-3MH resembling passion fruit. The (R)-3MHA isomer has a passionfruit aroma, while the (S)-3MHA isomer has a more herbaceous, boxwood character. [, , , ]

Q3: Are there other fruits and beverages besides Sauvignon Blanc where 3MHA plays a role in aroma?

A3: Yes, 3MHA has been identified in various other fruits like passion fruit, pink guava, musk strawberries, and hawthorn. It has also been found in beer, particularly those brewed with certain American hop cultivars. [, , , , , ]

Q4: How is 3MHA formed in wine and other beverages?

A4: 3MHA is formed during fermentation primarily through the biotransformation of non-volatile precursors present in the grapes or other fruits. This process is facilitated by enzymes in yeast, mainly Saccharomyces cerevisiae strains, which convert these precursors into volatile thiols, including 3MHA. [, , , , , ]

Q5: What are the main precursors of 3MHA?

A5: 3MHA is primarily formed through the acetylation of 3-mercaptohexanol (3MH) during fermentation. 3MH itself is derived from various precursors, including cysteine-3MH (Cys-3MH) and glutathione-3MH (GSH-3MH). Research has also identified (E)-2-hexen-1-ol and (E)-2-hexenal as potential precursors, which rely on the availability of hydrogen sulfide during fermentation. [, , , ]

Q6: What factors influence the concentration of 3MHA in wines?

A7: Several factors can influence 3MHA concentration, including grape variety, vineyard location and practices, harvesting techniques, juice pressing conditions, yeast strain used for fermentation, sulfur dioxide additions, and antioxidant levels. [, , , , , , , , ]

Q7: How is 3MHA typically analyzed and quantified in beverages?

A8: Common methods for analyzing 3MHA include gas chromatography coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD). These techniques often involve a pre-concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE), followed by derivatization to enhance detection sensitivity. Liquid chromatography tandem mass spectrometry (LC-MS/MS) after derivatization is also utilized. [, , , , , , ]

Q8: What are some of the challenges in analyzing 3MHA, and how are they addressed?

A9: 3MHA exists at trace levels in beverages, demanding sensitive analytical methods. Its volatility and potential for oxidation during analysis pose further challenges. To overcome these, researchers utilize specific extraction techniques, such as those using p-hydroxymercurybenzoate, and employ stable isotope dilution assay for accurate quantification. [, , ]

Q9: What are some areas of ongoing research regarding 3MHA in beverages?

A9: Ongoing research focuses on:

  • Exploring the potential use of non-Saccharomyces yeasts in enhancing 3MHA concentrations. [, , , ]

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